molecular formula C17H18N2O3 B4893138 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B4893138
M. Wt: 298.34 g/mol
InChI Key: ZFVIXOSAHYQZMM-UHFFFAOYSA-N
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Description

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of oxidative stress markers, such as MDA and ROS. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to possess potent anti-inflammatory and anti-cancer properties. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.

Future Directions

There are several future directions for the study of 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been accomplished by various methods. One of the most common methods involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 3-methyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-18-13-7-3-4-8-14(13)19(17(18)20)11-12-22-16-10-6-5-9-15(16)21-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVIXOSAHYQZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

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